3-Fluoro-cis,cis-muconate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

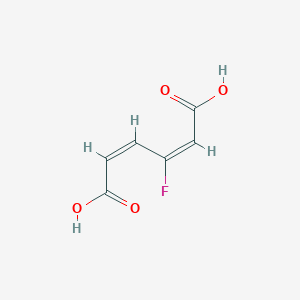

3-Fluoro-cis,cis-muconate is a halo fatty acid.

化学反应分析

Enzymatic Cycloisomerization

3-Fluoro-cis,cis-muconate undergoes 3,6-cycloisomerization catalyzed by bacterial muconate cycloisomerases, forming 4-fluoromuconolactone . This reaction is critical in the metabolic pathways of Pseudomonas putida and related species, enabling detoxification of fluorinated aromatic pollutants.

Key Mechanistic Features:

-

Inductive Effect : The fluorine substituent’s electronegativity stabilizes the transition state during nucleophilic attack by the C-6 carboxylate on C-3, accelerating lactonization .

-

Stereochemical Control : The reaction proceeds via a syn addition mechanism, with protonation occurring at the C-2 position to yield the lactone .

Kinetic Parameters and Substrate Specificity

Kinetic studies on Pseudomonas putida muconate cycloisomerase reveal distinct catalytic efficiencies for 3-fluoro-cis,cis-muconate compared to other substituted muconates:

| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹ μM⁻¹) |

|---|---|---|---|

| cis,cis-Muconate | 40 ± 4 | 12,600 ± 400 | 310 |

| 3-Fluoro-cis,cis-muconate | 97 ± 21 | 8,900 ± 1,000 | 92 |

| 3-Chloro-cis,cis-muconate | 320 ± 200 | 64 ± 30 | 0.20 |

-

3-Fluoro-cis,cis-muconate exhibits a high kcat (8,900 min⁻¹), second only to the native substrate (cis,cis-muconate).

-

Its moderate Km (97 μM) reflects competitive binding affinity despite steric and electronic perturbations from the fluorine atom.

Impact of Enzyme Mutations on Catalysis

Site-directed mutagenesis studies highlight residues critical for 3-fluoro-cis,cis-muconate conversion:

Example Variants and Activity Changes:

| Enzyme Variant | kcat (min⁻¹) | Km (μM) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Wild Type | 8,900 ± 1,000 | 97 ± 21 | 92 |

| Y59W | 3,200 ± 200 | 150 ± 20 | 21 |

| K276N | 5,200 ± 300 | 230 ± 20 | 22 |

| F329I | 8,000 ± 500 | 150 ± 10 | 53 |

-

The F329I mutation enhances catalytic efficiency by 42%, likely due to improved substrate positioning.

-

Mutations at Y59 and K276 reduce kcat, implicating these residues in transition-state stabilization.

Comparative Reactivity with Other Substituted Muconates

3-Fluoro-cis,cis-muconate’s reactivity contrasts sharply with chloro- and methyl-substituted analogs:

| Property | 3-Fluoro | 3-Chloro | 3-Methyl |

|---|---|---|---|

| kcat (min⁻¹) | 8,900 | 64 | 590 |

| Km (μM) | 97 | 320 | 6.0 |

| Dominant Electronic Effect | -I | -I (weaker) | +I (steric) |

-

Fluorine’s -I Effect : Enhances electrophilicity at C-3, facilitating nucleophilic cyclization.

-

Chlorine’s Limitations : Larger size and weaker -I effect reduce both binding and turnover.

-

Methyl’s High Affinity : Steric bulk increases Km but lowers kcat.

Inhibition and Side Reactions

While 3-fluoro-cis,cis-muconate is efficiently processed, related analogs like 2-fluoro-cis,cis-muconate act as competitive inhibitors (Ki=31μM) . Protoanemonin formation—a side reaction observed with 3-chloro-cis,cis-muconate—is absent in the fluoro derivative, underscoring fluorine’s unique electronic properties .

Structural and Mechanistic Insights

-

Active-Site Interactions : The fluorine atom forms hydrogen bonds with active-site residues (e.g., Lys-169 in Pseudomonas enzymes), stabilizing the enolate intermediate during cyclization .

-

Enol/Enolate Intermediates : Comparative studies with chloromuconates suggest that fluorine’s electronegativity suppresses protonation at C-4, favoring lactone formation over elimination .

This synthesis of kinetic, mutagenic, and comparative data elucidates the unique reactivity profile of 3-fluoro-cis,cis-muconate, positioning it as a model substrate for studying enzyme adaptation to halogenated environmental contaminants.

属性

分子式 |

C6H5FO4 |

|---|---|

分子量 |

160.1 g/mol |

IUPAC 名称 |

(2E,4Z)-3-fluorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5FO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3+ |

InChI 键 |

OZSAECPLLVFZIE-BXTBVDPRSA-N |

手性 SMILES |

C(=C\C(=O)O)\C(=C/C(=O)O)\F |

规范 SMILES |

C(=CC(=O)O)C(=CC(=O)O)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。